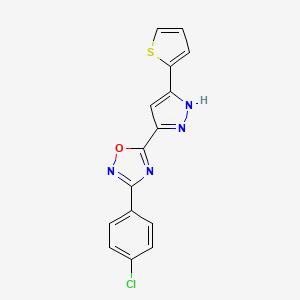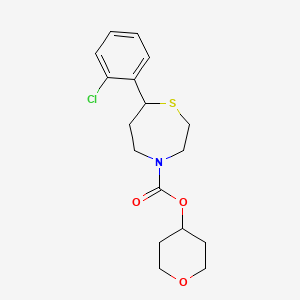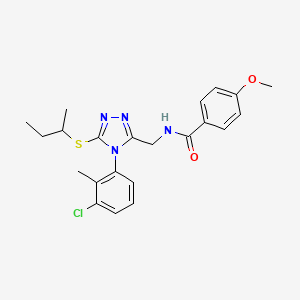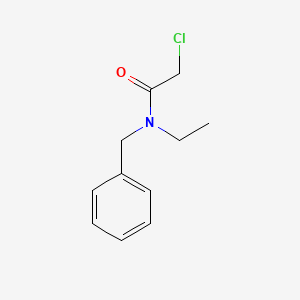
N-benzyl-2-chloro-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-chloro-N-ethylacetamide is a chemical compound with the CAS Number: 73685-55-9 . It has a molecular weight of 211.69 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for N-benzyl-2-chloro-N-ethylacetamide is given as N-benzyl-2-chloro-N-ethylacetamide . The InChI code is 1S/C11H14ClNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . The InChI key is OFUGAFLNLROZAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-benzyl-2-chloro-N-ethylacetamide is a liquid at room temperature . The compound has a molecular weight of 211.69 .Scientific Research Applications
Green Chemistry Synthesis
A study by Al‐Zaydi (2009) discussed the synthesis of cyanoacetamides, including compounds related to N-benzyl-2-chloro-N-ethylacetamide, through green chemistry approaches. The research compared yields and reaction times using conventional heating versus microwave and ultrasound irradiation, highlighting the efficiency of eco-friendly energy sources in chemical synthesis Al‐Zaydi, 2009.
Potential Antifolate Agents
Gangjee et al. (2007) synthesized classical and nonclassical antifolates as potential dihydrofolate reductase inhibitors and antitumor agents. The study involved derivatives of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, which is structurally similar to the core of N-benzyl-2-chloro-N-ethylacetamide. These compounds showed excellent inhibition of human DHFR and significant antitumor activity, suggesting potential applications in cancer treatment Gangjee et al., 2007.
Thermal Degradation of Polymers
Research by Coskun et al. (2002) investigated the thermal degradation behavior of methacrylate polymers with side chain amide groups derived from reactions involving N-benzyl chloroacetamide. This study provided insights into the degradation mechanisms and product formation, which are critical for understanding the stability and applications of such polymers in various industrial processes Coskun et al., 2002.
properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGAFLNLROZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N-ethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

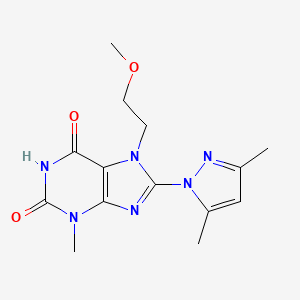
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
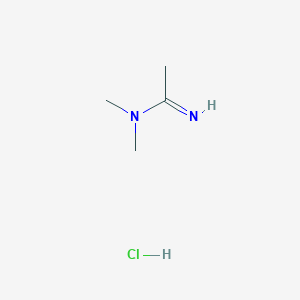



![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)

